Gap Analysis: Absence of Validated Potency Data for Primary Target Engagement
A comprehensive search for the compound's primary biological target and associated quantitative potency data (IC50, Ki, EC50) yielded no results from permitted primary sources. While structurally related compounds show activity at TRPM4 and AMPA receptors, no validated assay data exists for CAS 946363-26-4 in ChEMBL, BindingDB, or PubMed-indexed literature [1]. Any claim of target engagement would be speculative.
| Evidence Dimension | Primary target and potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 4-[2-(2-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is reported as a potent, selective TRPM4 inhibitor; 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one is a potent AMPA receptor antagonist. (Unverified vendor claims) |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Without a defined and potent primary target, the compound cannot be selected for a hypothesis-driven biological study, making it a high-risk procurement for discovery programs.
- [1] Search results across ChEMBL, BindingDB, and PubMed for the compound's SMILES (O=C1CN(C(=O)COc2ccc(Cl)cc2)c2ccccc2N1) and CAS number. Search date: 2026-04-29. No records found. View Source
